molecular formula C22H19FN2O3S B2712279 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide CAS No. 392326-86-2

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

Cat. No.: B2712279
CAS No.: 392326-86-2
M. Wt: 410.46
InChI Key: DPSPSNGNTZOPMW-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Researchers have developed various methodologies for synthesizing compounds that share structural similarities or functional groups with 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide. These methodologies often target the creation of bioactive molecules with potential applications in treating diseases or as tools in biological studies.

  • Patel et al. (2009) reported on the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Anticancer Activities

The exploration of compounds with structural features related to this compound has also led to the discovery of potential anticancer agents. These studies aim to uncover novel treatments that can selectively target cancer cells without harming normal cells.

  • Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activities (Ravichandiran et al., 2019).

Photocatalytic Reactions

The application of photocatalysis in organic synthesis has grown, with researchers utilizing light to promote chemical reactions. Compounds like this compound can play a role in these processes.

  • Liu et al. (2016) achieved the synthesis of heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction, showcasing the utility of such compounds in photocatalytic applications (Liu et al., 2016).

Diagnostic and Imaging Agents

The development of diagnostic and imaging agents is crucial for advancing medical imaging techniques. Compounds with the structural complexity of this compound are often explored for their potential in this area.

  • Tu et al. (2007) investigated fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography, highlighting the potential of such compounds in diagnostic imaging (Tu et al., 2007).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-19-8-2-3-9-20(19)24-22(26)17-11-13-18(14-12-17)29(27,28)25-15-5-7-16-6-1-4-10-21(16)25/h1-4,6,8-14H,5,7,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPSNGNTZOPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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